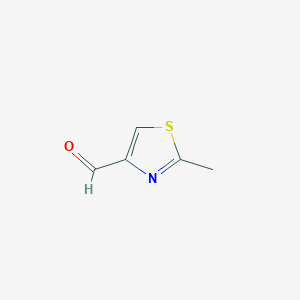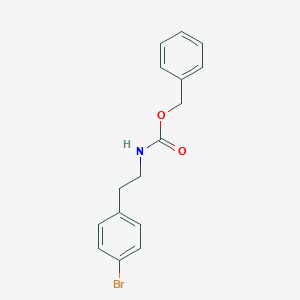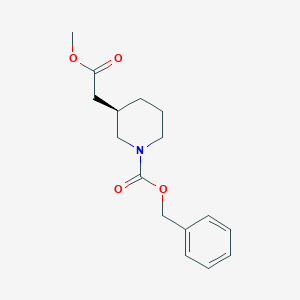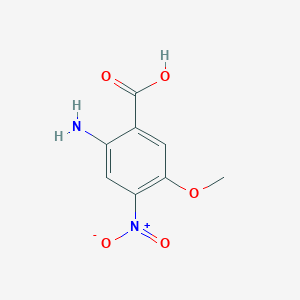
4-Formyl-2-methylthiazole
Overview
Description
4-Formyl-2-methylthiazole is a chemical compound with the molecular formula C5H5NOS and a molecular weight of 127.17 . It is also known by its IUPAC name 2-methyl-1,3-thiazole-4-carbaldehyde .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, formylpyrazoles, which are structurally similar, are strategic intermediates in obtaining a wide range of biologically active compounds . They possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .Molecular Structure Analysis
This compound contains a total of 13 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aromatic aldehyde, and 1 Thiazole .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of 219.0±13.0 °C and a predicted density of 1.270±0.06 g/cm3 . Its melting point is between 56-58°C . The compound has a pKa of 1.22±0.10 (Predicted) .Scientific Research Applications
Detection of Biothiols
4-Formyl-2-methylthiazole derivatives are used in the synthesis of fluorescent probes for the detection of biothiols like cysteine and homocysteine. These probes can selectively detect these compounds in aqueous media, which is significant for analytical chemistry and diagnostics. This application utilizes the probe's increased fluorescence intensity in the presence of biothiols, enabling sensitive detection (Na et al., 2016) (Wang et al., 2017).
Corrosion Inhibition
This compound and its derivatives have been studied for their efficiency in inhibiting corrosion of metals. These derivatives are particularly effective in acidic media and have been observed to significantly reduce corrosion in metals like mild steel. Their mechanism of action includes adsorption and activation energy modulation (Lagrenée et al., 2002) (Bentiss et al., 2007).
Synthesis of Key Intermediates
4-Methyl-5-formylthiazole, a key intermediate in the synthesis of various pharmaceuticals such as Cefditoren Pivoxil, can be synthesized from this compound derivatives. This process has industrial applications due to its high yield, easy operation, and mild reaction conditions (Su Wei-ke, 2009).
Antimicrobial Applications
Derivatives of this compound have been studied for their antimicrobial properties. Notably, these compounds show efficacy against both Gram-positive and Gram-negative bacterial strains, as well as fungal infections. This is particularly important for designing new drugs targeting specific pathogens (Omar et al., 2020).
Bioimaging
Some derivatives of this compound are used in bioimaging due to their fluorescent properties. These compounds can be used for the selective and sensitive detection of biothiols in living cells, aiding in understanding cellular functions (Wang et al., 2017).
Metabolites of Thiamine
This compound derivatives have been identified as metabolites of thiamine in rats. This discovery is significant for understanding the metabolism of vitamins and their role in physiological processes (Amos & Neal, 1970).
Safety and Hazards
4-Formyl-2-methylthiazole is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands and skin thoroughly after handling .
Future Directions
Formylpyrazoles, which include 4-formyl derivatives like 4-Formyl-2-methylthiazole, are strategic intermediates in obtaining a wide range of biologically active compounds . Their high synthetical versatility allows a plethora of reactions for the insertion of more functional groups, suggesting potential future directions in the synthesis of new compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .
Biochemical Pathways
Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been known to exhibit diverse biological activities, which could be attributed to their interactions with various molecular targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
4-Formyl-2-methylthiazole plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the oxidation-reduction processes, potentially affecting the electron transport chain and cellular respiration . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it impacts metabolic pathways by altering the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain oxidoreductases, thereby affecting the redox state of the cell . Moreover, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and function . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It plays a role in the oxidation-reduction processes, influencing the metabolic flux and levels of key metabolites . For example, it can affect the activity of enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . It is directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within the cell determines its interactions with other biomolecules and its overall impact on cellular processes .
properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHWVNPVEUVPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376800 | |
| Record name | 4-Formyl-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20949-84-2 | |
| Record name | 4-Formyl-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)





